Methyl 3-(6-bromopyridin-2-yl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1094217-61-4 |
|---|---|
Molecular Formula |
C13H10BrNO2 |
Molecular Weight |
292.13 g/mol |
IUPAC Name |
methyl 3-(6-bromopyridin-2-yl)benzoate |
InChI |
InChI=1S/C13H10BrNO2/c1-17-13(16)10-5-2-4-9(8-10)11-6-3-7-12(14)15-11/h2-8H,1H3 |
InChI Key |
GTOADGBFVMASJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Reactivity Profile and Transformational Chemistry of Methyl 3 6 Bromopyridin 2 Yl Benzoate
Chemical Transformations at the Bromine Center
The bromine atom attached to the pyridine (B92270) ring at the 6-position is the most versatile site for chemical modification. Its position, alpha to the ring nitrogen, significantly influences its reactivity, making it susceptible to both cross-coupling reactions and nucleophilic aromatic substitution.
The carbon-bromine bond in Methyl 3-(6-bromopyridin-2-yl)benzoate is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. lmaleidykla.ltrsc.org These reactions typically involve the use of a palladium catalyst to couple the aryl bromide with a variety of organometallic reagents. lmaleidykla.lt
Notable cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds. This is a widely used method for creating biaryl structures. mdpi.com
Stille Coupling: The coupling of the aryl bromide with organotin compounds, offering a mild and functional-group-tolerant method for C-C bond formation. lmaleidykla.lt
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to synthesize aryl alkynes.
Buchwald-Hartwig Amination: A palladium-catalyzed reaction with amines to form N-aryl products, a key transformation in pharmaceutical chemistry.
Heck Coupling: The reaction with alkenes to form substituted alkenes.
These transformations allow for the introduction of a diverse array of substituents in place of the bromine atom, significantly expanding the molecular complexity and potential applications of the resulting derivatives.
Table 1: Representative Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-substituted pyridine |
| Stille | Ar'-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl-substituted pyridine |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted pyridine |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand (e.g., BINAP), Base | Amino-substituted pyridine |
The electron-withdrawing nature of the pyridine nitrogen atom makes the ring electron-deficient, particularly at the positions alpha (C2, C6) and gamma (C4) to it. echemi.comstackexchange.com This electronic property facilitates nucleophilic aromatic substitution (SNAr) at the C6-position where the bromine atom is located. The reaction proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex, which is stabilized by resonance that delocalizes the negative charge onto the electronegative nitrogen atom. echemi.comstackexchange.com This stabilization lowers the activation energy for the reaction, making the substitution of the bromide ion by a nucleophile a viable pathway. echemi.com
A variety of nucleophiles can be employed in SNAr reactions with this compound, including:
Alkoxides (e.g., sodium methoxide) to form alkoxy-pyridines.
Amines (e.g., piperidine) to yield amino-pyridines.
Thiols (e.g., sodium thiophenoxide) to produce thioethers.
The efficiency of SNAr reactions on halopyridines is well-documented, providing a direct method for introducing heteroatom substituents onto the pyridine core. nih.gov
Reactions Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, allowing for reactions similar to those of tertiary amines. wikipedia.orggcwgandhinagar.com Key transformations at this center include:
N-Alkylation (Quaternization): Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of a quaternary pyridinium (B92312) salt. wikipedia.orgpharmaguideline.com This modification introduces a positive charge into the ring, which significantly increases its electron deficiency and enhances its susceptibility to reduction and nucleophilic attack. wikipedia.org
N-Oxidation: Treatment with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of the corresponding Pyridine-N-oxide. wikipedia.orggcwgandhinagar.compharmaguideline.com This transformation alters the electronic properties of the ring, making it more amenable to certain electrophilic substitutions and other functionalizations.
Table 2: Reactions at the Pyridine Nitrogen
| Reaction Type | Reagent | Product | Effect on Molecule |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Pyridinium Salt | Increases ring's electron deficiency |
| N-Oxidation | Peracid (e.g., m-CPBA) | Pyridine-N-oxide | Modifies ring electronics for further reactions |
Chemical Modifications and Derivatizations of the Methyl Ester Group
The methyl ester group on the benzoate (B1203000) ring is another site for chemical transformation, offering pathways to several important functional groups. organic-chemistry.org Standard derivatizations include:
Hydrolysis (Saponification): Treatment with a base (e.g., NaOH) followed by acidic workup cleaves the ester to yield the corresponding carboxylic acid, 3-(6-bromopyridin-2-yl)benzoic acid.
Amidation: Direct reaction with an amine, often at elevated temperatures or with a catalyst, produces the corresponding amide derivative.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding [3-(6-bromopyridin-2-yl)phenyl]methanol.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group. organic-chemistry.org
These reactions allow for the modification of the ester functionality to tailor the molecule's physical and biological properties. libretexts.org
Table 3: Transformations of the Methyl Ester Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | Carboxylic Acid |
| Amidation | R₂NH | Amide |
| Reduction | LiAlH₄ | Primary Alcohol |
| Transesterification | R'OH, Acid or Base Catalyst | New Ester (R' group) |
Investigating Electronic and Steric Influences on Reactivity
The reactivity of this compound is a product of the interplay between the electronic and steric properties of its constituent parts.
Electronic Influences: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. imperial.ac.uk This effect is most pronounced at the C2, C4, and C6 positions. The location of the bromine atom at C6 makes the C-Br bond highly polarized and susceptible to nucleophilic attack (SNAr) and oxidative addition by palladium catalysts in cross-coupling reactions. The formation of a pyridinium salt upon N-alkylation further withdraws electron density from the ring, making it even more reactive towards nucleophiles. wikipedia.org Conversely, the electron-deficient nature of the ring makes it less reactive towards electrophilic aromatic substitution than a comparable benzene (B151609) ring. wikipedia.orgpharmaguideline.com
Advanced Applications and Integration into Functional Molecular Systems
Ligand Design and Coordination Chemistry
The unique arrangement of nitrogen and oxygen donor atoms, combined with the reactive bromine substituent, makes Methyl 3-(6-bromopyridin-2-yl)benzoate a valuable precursor for the design of sophisticated ligands for coordination chemistry. These ligands are instrumental in the formation of highly ordered, functional materials such as Metal-Organic Frameworks (MOFs) and in the development of efficient catalytic systems.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Pyridyl Benzoate (B1203000) Linkers
Pyridyl benzoate-based linkers are widely employed in the construction of MOFs and coordination polymers due to their rigidity and defined coordination vectors, which facilitate the formation of porous and stable frameworks. While direct use of this compound in MOF synthesis is not extensively documented, its derivatives, obtained through substitution of the bromine atom or hydrolysis of the ester group, are of significant interest. The pyridyl nitrogen and the carboxylate group (after hydrolysis) can coordinate to metal ions, forming extended one-, two-, or three-dimensional networks. drpress.orgmdpi.com
The bromine atom on the pyridine (B92270) ring serves as a functional handle for post-synthetic modification, allowing for the introduction of additional functionalities within the MOF pores. This can be used to tune the framework's properties for specific applications, such as gas storage, separation, and catalysis. The general structure of pyridyl benzoate linkers allows for the creation of diverse network topologies, influencing the pore size and shape of the resulting MOF.
Below is a table summarizing the characteristics of MOFs constructed from pyridyl benzoate-type linkers, illustrating the potential for frameworks derived from this compound.
| Linker Type | Metal Ion | Resulting Framework Dimensionality | Potential Application |
| Pyridyl-dicarboxylate | Mn(II), Co(II), Ni(II), Cu(II) | 2D and 3D | Catalysis, Gas Sorption |
| Pyridyl-tricarboxylate | Zn(II), Cd(II) | 3D | Luminescence, Sensing |
| Functionalized Pyridyl Benzoate | Various transition metals | 2D and 3D | Post-synthetic modification, Drug Delivery |
Development of Polydentate Ligands for Catalytic Systems
The structure of this compound is conducive to the synthesis of polydentate ligands for use in homogeneous and heterogeneous catalysis. The pyridine nitrogen and the ester group can act as a bidentate chelating system, while the bromo substituent can be used to introduce additional donor groups through cross-coupling reactions.
For example, Suzuki or Stille coupling reactions can replace the bromine atom with other aromatic or aliphatic groups containing donor atoms like nitrogen, phosphorus, or sulfur. This leads to the formation of tridentate or tetradentate ligands capable of stabilizing metal centers in various oxidation states, which is crucial for catalytic activity. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by varying the substituents on the introduced groups.
These tailored ligands can be used to create catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The rigid backbone provided by the pyridyl-benzoate scaffold can impart high stability and selectivity to the catalytic system.
Building Block for Complex Heterocyclic Structures
The reactivity of the bromine atom and the potential for transformations of the ester group make this compound a valuable starting material for the synthesis of more complex heterocyclic systems. These heterocycles are often scaffolds for pharmacologically active molecules and functional organic materials.
Through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the 6-bromo position on the pyridine ring can be functionalized with a wide array of substituents. This allows for the construction of intricate molecular architectures. For instance, coupling with boronic acids can introduce aryl or heteroaryl groups, leading to extended π-conjugated systems with interesting photophysical properties.
Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. The carboxylic acid can also participate in cyclization reactions to form fused heterocyclic systems. The combination of these transformations allows for a modular approach to the synthesis of a diverse library of complex heterocyclic compounds.
Precursors for Supramolecular Assemblies and Material Science Constructs
The directional hydrogen bonding capabilities of the pyridine nitrogen and the potential for π-π stacking interactions of the aromatic rings make this compound and its derivatives suitable building blocks for the construction of supramolecular assemblies. These non-covalent interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures.
By modifying the substituents on the molecule, the nature and strength of these intermolecular interactions can be controlled, allowing for the rational design of supramolecular structures with specific topologies and properties. For example, hydrolysis of the ester to a carboxylic acid introduces a strong hydrogen bond donor and acceptor, which can lead to the formation of robust hydrogen-bonded networks.
These supramolecular assemblies have potential applications in various areas of materials science, including crystal engineering, the development of liquid crystals, and the formation of functional gels. The ability to control the self-assembly process is key to creating materials with desired macroscopic properties.
Comprehensive Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. The ¹H and ¹³C NMR spectra of Methyl 3-(6-bromopyridin-2-yl)benzoate provide key information regarding the electronic environment of each proton and carbon atom, respectively.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzoate (B1203000) and pyridine (B92270) rings, as well as the methyl ester group. The aromatic region will display a complex pattern of multiplets due to the coupling between adjacent protons. The protons on the benzoate ring are anticipated to appear as a set of multiplets, with their chemical shifts influenced by the electron-withdrawing ester group and the pyridinyl substituent. The protons of the bromopyridine ring will also exhibit characteristic shifts and coupling patterns. The methyl protons of the ester group will be readily identifiable as a sharp singlet, typically in the upfield region of the aromatic spectrum.
The ¹³C NMR spectrum will complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the ester group will be observed as a characteristic signal in the downfield region of the spectrum. The carbon atoms of the aromatic rings will appear in the intermediate region, with their specific shifts being sensitive to the electronic effects of the substituents. The carbon atom attached to the bromine will show a shift influenced by the heavy atom effect. The methyl carbon of the ester group will be found in the upfield region of the spectrum.
¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyridine-H3 | 7.85 | d | 7.8 |
| Pyridine-H4 | 7.75 | t | 7.8 |
| Pyridine-H5 | 7.45 | d | 7.8 |
| Benzoate-H2 | 8.50 | s | - |
| Benzoate-H4 | 8.15 | d | 7.8 |
| Benzoate-H5 | 7.55 | t | 7.8 |
| Benzoate-H6 | 8.05 | d | 7.8 |
| OCH₃ | 3.95 | s | - |
¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 166.0 |
| Pyridine-C2 | 157.0 |
| Pyridine-C6 | 142.0 |
| Pyridine-C4 | 139.5 |
| Benzoate-C1 | 131.0 |
| Benzoate-C3 | 137.0 |
| Benzoate-C2 | 130.0 |
| Benzoate-C6 | 129.5 |
| Benzoate-C5 | 129.0 |
| Benzoate-C4 | 134.0 |
| Pyridine-C3 | 121.0 |
| Pyridine-C5 | 128.0 |
| OCH₃ | 52.5 |
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
The most prominent feature in the IR spectrum will be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1725-1700 cm⁻¹. The presence of the aromatic rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester group will give rise to two distinct bands, typically in the 1300-1000 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, at lower wavenumbers, typically between 600 and 500 cm⁻¹.
Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2960-2850 | Medium |
| C=O Stretch (Ester) | 1725-1700 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-O Stretch (Ester) | 1300-1000 | Strong |
| C-Br Stretch | 600-500 | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic systems. The conjugation between the benzoate and pyridine rings will likely result in a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual chromophores. The presence of the bromine atom and the ester group as auxochromes will also influence the position and intensity of the absorption bands. Typically, substituted benzoates and pyridines exhibit strong absorptions in the 200-300 nm range.
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions of this compound. However, based on the available literature, a single-crystal X-ray structure for this specific compound has not been reported. Therefore, a definitive solid-state structural determination is not possible at this time.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for esters and aromatic bromides. Common fragmentation patterns would include the loss of the methoxy (B1213986) group (-OCH₃) to form an acylium ion, and the loss of the entire methoxycarbonyl group (-COOCH₃). Cleavage of the bond between the two aromatic rings could also occur. The fragmentation of the bromopyridine ring might involve the loss of a bromine radical or hydrogen bromide.
Computational Chemistry and Theoretical Insights into Methyl 3 6 Bromopyridin 2 Yl Benzoate
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and molecular geometry. For a molecule like Methyl 3-(6-bromopyridin-2-yl)benzoate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry and determine key electronic properties. researchgate.netmdpi.com
The optimized geometry would reveal important structural parameters. For instance, in a related compound, Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate, the pyrimidine (B1678525) and benzene (B151609) rings are twisted with an interplanar angle of 58.4(1)°. researchgate.net A similar twist between the pyridine (B92270) and benzoate (B1203000) rings would be expected for this compound. The bond lengths and angles would be within standard ranges for similar aromatic systems. For example, the C-Br bond length is typically around 1.89 Å in such structures. researchgate.net
Table 1: Predicted Molecular Properties from DFT Calculations
| Property | Predicted Value/Characteristic |
| Molecular Formula | C13H10BrNO2 |
| Molecular Weight | 292.13 g/mol |
| Dipole Moment | A significant dipole moment is expected due to the presence of electronegative N, O, and Br atoms. |
| Frontier Molecular Orbitals | The HOMO is likely to be localized on the electron-rich benzoate ring, while the LUMO may be centered on the electron-deficient bromopyridine ring. |
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting higher stability. nih.gov
Mechanistic Investigations of Synthetic Pathways via Computational Modeling
Computational modeling can be instrumental in investigating the mechanisms of synthetic reactions. The synthesis of biaryl compounds like this compound often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
DFT calculations can be used to model the entire catalytic cycle of such a reaction, including:
Oxidative Addition: The initial step where the palladium catalyst inserts into the C-Br bond of the 6-bromopyridine moiety.
Transmetalation: The transfer of the benzoate group from an organometallic reagent to the palladium center.
Reductive Elimination: The final step where the new C-C bond is formed, and the product is released from the catalyst.
Prediction of Reactivity and Selectivity through Theoretical Descriptors
Theoretical descriptors derived from quantum chemical calculations can predict the reactivity and selectivity of this compound.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface. For this molecule, negative potential (red and yellow regions) would be expected around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms.
Fukui Functions: These functions are used to predict the most reactive sites for nucleophilic and electrophilic attacks. By analyzing the condensed Fukui functions for each atom, one can identify the specific carbon atoms on both the pyridine and benzoate rings that are most susceptible to reaction.
Table 2: Key Theoretical Reactivity Descriptors
| Descriptor | Definition | Predicted Characteristic for this compound |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Moderate hardness, indicative of a stable aromatic system. |
| Electrophilicity Index (ω) | A measure of the ability to accept electrons. | The bromopyridine ring will contribute to a higher electrophilicity index. |
| Nucleophilicity Index (N) | A measure of the ability to donate electrons. | The benzoate portion of the molecule will be the primary contributor to its nucleophilic character. |
Conformational Analysis and Energetics
The conformational flexibility of this compound primarily revolves around the rotation of the single bond connecting the pyridine and benzoate rings. A potential energy surface scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step.
This analysis would likely reveal two main low-energy conformations:
A planar or near-planar conformation, where steric hindrance between the ortho hydrogens might be a destabilizing factor.
A twisted conformation, which would be the global energy minimum, where the steric clash is minimized. The exact dihedral angle of this minimum energy conformer would be a key finding.
The energy barrier to rotation between these conformers could also be calculated, providing information about the molecule's flexibility at different temperatures. In a related crystal structure, a significant twist between the two aromatic rings was observed, suggesting that a non-planar conformation is indeed more stable. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
